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Introduction

Persistent bacterial infections, characterized by the presence of dormant persister cells and
structured biofilm communities, pose a significant challenge to conventional antibiotic
therapies. These bacterial populations exhibit phenotypic tolerance to antibiotics, leading to
recurrent and chronic infections. dmDNA31, a novel rifamycin-class antibiotic, has
demonstrated potent bactericidal activity against Staphylococcus aureus, including strains that
are difficult to treat with standard-of-care antibiotics. This document provides detailed
application notes and protocols for the use of dAmMDNA3L1 in in vitro and in vivo models of
persistent bacterial infections. The primary focus is on its application as the payload in the
antibody-antibiotic conjugate (AAC) DSTA4637A (also known as RG7861), which targets
dmDNAZ31 to intracellular S. aureus.

Mechanism of Action

dmDNAZ3L1 is a rifalazil analog that functions by inhibiting bacterial DNA-dependent RNA
polymerase.[1] It binds to a pocket within the 3 subunit of the RNA polymerase, physically
obstructing the path of the elongating RNA transcript.[1] This "steric-occlusion” mechanism
prevents the synthesis of RNA beyond a few nucleotides, thereby halting protein synthesis and
leading to bacterial cell death.[1]
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In the context of persistent infections, dmDNA31 is particularly effective as the cytotoxic
payload of the AAC DSTA4637A. This conjugate is designed to deliver dmDNA31 directly to
intracellular S. aureus, a key reservoir for persistent and relapsing infections.[2]
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Caption: Mechanism of DSTA4637A targeting intracellular S. aureus.
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Data Presentation

The following tables summarize the available quantitative data for dmDNA31 and its conjugate,

DSTA4637A.

Table 1: In Vitro Activity of dmDNA31 against

Staphylococcus aureus

Parameter Value Strain/Condition Reference
Minimum Inhibitory

) <10 nM S. aureus [3]
Concentration (MIC)
Frequency of
Spontaneous ~3.9x 107 S. aureus [2]
Resistance

o ) Requires ~25x higher
Activity against )
] MIC than planktonic S. aureus [2]
Intracellular Bacteria )
bacteria

Time-Kill Kinetics

Data not publicly
available

Biofilm Eradication

Concentration

Data not publicly
available

Table 2: In Vivo Efficacy of DSTA4637A in a Murine S.
aureus Bacteremia Model
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Treatment
Dose Schedule Outcome Reference
Group
Substantial
) reduction in
Single IV dose ) ]
bacterial load in
DSTA4637A 25 mg/kg 24h post- ) [1][2]
) ) kidneys, heart,
infection
and bones at
Day 4.
Substantial
reduction in
bacterial load in
Single IV dose kidneys, heart,
DSTA4637A 50 mg/kg 24h post- and bones at [1][2]
infection Day 4. Superior
to 3 days of
vancomycin
treatment.
>75% probability
15-100 mg/kg Single IV dose of  of reducing CFU
DSTA4637A + (DSTA4637A) + DSTA4637A + below the limit of
Vancomycin 110 mg/kg Vancomycin BID detection (250

(Vancomycin)

for 3 days

CFU) in the
kidney at Day 4.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on

established methods and can be adapted for specific research needs.

Protocol 1: Generation of S. aureus Persister Cells

This protocol describes the generation of a S. aureus population enriched with persister cells

by treating a stationary-phase culture with a high concentration of a bactericidal antibiotic.

Materials:
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S. aureus strain (e.g., USA300, Newman)

Tryptic Soy Broth (TSB)

Phosphate-Buffered Saline (PBS), sterile

Gentamicin (or other suitable bactericidal antibiotic)

Sterile culture tubes and flasks

Centrifuge

Incubator with shaking capabilities (37°C)

Spectrophotometer

Procedure:

Inoculate a single colony of S. aureus into 5 mL of TSB and incubate overnight at 37°C with
shaking (225 rpm).

Dilute the overnight culture 1:100 into a larger volume of fresh TSB.

Incubate at 37°C with shaking until the culture reaches the stationary phase (approx. 16-18
hours).

Harvest the stationary phase culture by centrifugation (e.g., 4000 x g for 10 minutes).

Wash the bacterial pellet three times by resuspending in an equal volume of sterile PBS and
repeating the centrifugation step.

Resuspend the washed cells in fresh TSB to the original culture volume.

Add a high concentration of gentamicin (e.g., 100x MIC) to the bacterial suspension. This
step selectively kills the metabolically active, non-persister cells.

Incubate the suspension at 37°C with shaking for 3-4 hours.

Harvest the persister-enriched population by centrifugation.
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e Wash the pellet three times with sterile PBS to remove residual antibiotic.

e The final pellet, containing a high proportion of persister cells, can be resuspended in the
appropriate medium for downstream experiments, such as time-kill assays.

Protocol 2: In Vitro S. aureus Biofilm Model and
Treatment

This protocol details the formation of static S. aureus biofilms in a 96-well microtiter plate and
their subsequent treatment and quantification.

Materials:

S. aureus strain

e TSB supplemented with 1% glucose (TSBG)

o Sterile 96-well flat-bottom polystyrene microtiter plates

o dmDNA31 or DSTA4637A treatment solutions

e PBS, sterile

» 0.1% Crystal Violet solution

e 30% Acetic Acid or 95% Ethanol

o Methanol

e Microplate reader

Procedure:

¢ Biofilm Formation:

o Grow an overnight culture of S. aureus in TSB.

o Dilute the culture 1:100 in fresh TSBG.
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o

o

Add 200 pL of the diluted culture to each well of a 96-well plate. Include wells with sterile
TSBG as a negative control.

Incubate the plate statically at 37°C for 24-48 hours.

e Treatment:

(¢]

Prepare serial dilutions of dmMDNA31 in TSBG at the desired concentrations (e.g., 0.5x to
64x MIC).

Carefully aspirate the medium from the wells, removing planktonic cells without disturbing
the biofilm.

Gently wash each well twice with 200 pL of sterile PBS.

Add 200 pL of the prepared dmDNA31 dilutions to the respective wells. Add fresh TSBG
to control wells.

Incubate the plate at 37°C for the desired treatment duration (e.g., 24 hours).

o Quantification (Crystal Violet Staining for Biomass):

Aspirate the treatment solutions from the wells and wash twice with PBS.

Fix the biofilms by adding 200 pL of methanol to each well and incubating for 15 minutes.

Remove the methanol and allow the plate to air dry completely.

Add 200 pL of 0.1% crystal violet solution to each well and incubate at room temperature
for 15 minutes.

Discard the crystal violet solution and wash the plate thoroughly with tap water until the
runoff is clear.

Air dry the plate completely.

Solubilize the bound stain by adding 200 pL of 30% acetic acid or 95% ethanol to each
well.
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o Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is
proportional to the biofilm biomass.
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Caption: Experimental workflow for in vitro biofilm treatment and quantification.

Protocol 3: Murine Model of Systemic S. aureus
Infection (Bacteremia)

This protocol describes a model of systemic infection relevant for testing therapies like
DSTA4637A that target bacteria within the bloodstream and deep-seated tissues.

Materials:

o Female SCID or other appropriate mouse strain (6-8 weeks old)
e S. aureus strain (e.g., USA300 NRS384)

e Tryptic Soy Broth (TSB)

» Sterile PBS

o DSTA4637A solution for injection

e Syringes and needles for intravenous (IV) injection

 Sterile surgical tools for tissue harvesting

o Stomacher or tissue homogenizer
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e Tryptic Soy Agar (TSA) plates
Procedure:

e Inoculum Preparation:

o

Grow S. aureus overnight in TSB at 37°C with rotation.

[e]

Dilute the culture 1:100 into fresh TSB and incubate to mid-logarithmic phase (Asoo = 0.5).

o

Harvest bacteria by centrifugation, wash the pellet with sterile PBS, and resuspend in PBS
to the desired concentration (e.g., 1 x 108 CFU/mL).

o

The final inoculum should be confirmed by serial dilution and plating on TSA plates.
e Infection:
o Anesthetize the mice according to approved institutional protocols.

o Inject each mouse intravenously (e.g., via the tail vein) with the bacterial inoculum (e.g.,
100 pL, resulting in 1 x 107 CFU per mouse).

e Treatment:

o At a specified time post-infection (e.g., 24 hours), administer DSTA4637A (e.g., 25 or 50
mg/kg) or a vehicle control via IV injection.

o Assessment of Bacterial Burden:

[¢]

At the study endpoint (e.g., Day 4 or Day 7 post-infection), humanely euthanize the mice.

[¢]

Aseptically harvest target organs (e.g., kidneys, heart, bones/femurs).

[e]

Weigh each organ.

(¢]

Homogenize each organ individually in a known volume of sterile PBS (e.g., 1 mL).

[¢]

Perform serial dilutions of the tissue homogenates in sterile PBS.
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[e]

Plate 100 pL of each dilution onto TSA plates.

o

Incubate the plates at 37°C for 18-24 hours.

[¢]

Count the colonies on the plates to determine the number of Colony Forming Units (CFU).

o

Calculate the bacterial burden as CFU per gram of tissue.

Conclusion

dmDNA31, particularly when delivered via the DSTA4637A antibody-antibiotic conjugate,
represents a promising strategy for targeting persistent S. aureus infections. Its potent
bactericidal mechanism against dormant and intracellular bacteria addresses a critical unmet
need in antimicrobial therapy. The protocols outlined in this document provide a framework for
researchers to evaluate the efficacy of dmDNA31 and related compounds in clinically relevant
models of persistent infection. Further investigation into the activity of dmDNA31 against a
broader range of persister-forming pathogens and biofilm types is warranted.
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[https://www.benchchem.com/product/b15559173#dmdna31-application-in-persistent-
bacterial-infection-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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